(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime
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Overview
Description
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is a complex organic compound that features a cyclohexene ring substituted with a pyridin-2-ylethynyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime typically involves multiple steps. One common approach starts with the preparation of the cyclohex-2-en-1-one core, followed by the introduction of the pyridin-2-ylethynyl group through a Sonogashira coupling reaction. The final step involves the formation of the oxime group via the reaction of the ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Sonogashira coupling and the oxime formation steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyridin-2-ylethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the pyridin-2-ylethynyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridin-2-yl group and have been studied for their biological activities.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and have diverse biological applications.
Uniqueness
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is unique due to the combination of its cyclohexene core, pyridin-2-ylethynyl group, and oxime functionality. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
(NE)-N-[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-2,5,9-10,16H,3-4,6H2/b15-13+ |
InChI Key |
ZWBSNTSHJZOYAE-FYWRMAATSA-N |
Isomeric SMILES |
C1CC(=C/C(=N/O)/C1)C#CC2=CC=CC=N2 |
Canonical SMILES |
C1CC(=CC(=NO)C1)C#CC2=CC=CC=N2 |
Origin of Product |
United States |
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